Product packaging for Methyl 3-(methylamino)propanoate(Cat. No.:CAS No. 24549-12-0)

Methyl 3-(methylamino)propanoate

Cat. No.: B1589899
CAS No.: 24549-12-0
M. Wt: 117.15 g/mol
InChI Key: NGNUXOCKVMKGQL-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Research

The significance of Methyl 3-(methylamino)propanoate in research is primarily linked to its role as a precursor to molecules with potential biological activity. While the compound itself is not extensively studied for its direct biological effects, its derivatives have been investigated for various therapeutic applications. For instance, the core structure of this compound is found within more complex molecules that have been explored as selective androgen receptor degraders (SARDs), which are of interest in the treatment of prostate cancer. nih.gov The related compound, N-methyl-β-alanine, has been noted as a parakeratosis inhibitor. scbt.com

Role as a Core Chemical Building Block

As a core chemical building block, this compound offers a versatile scaffold for the synthesis of a variety of organic molecules. nih.gov Its bifunctional nature allows it to be a key component in the construction of larger, more complex structures. For example, it has been utilized in the synthesis of propanamide derivatives. nih.gov Furthermore, it serves as a precursor to N-methylated beta-amino acids, which are important components in the synthesis of biologically active peptides and other molecules. researchgate.net The synthesis of 3-methylamino-piperidine, a critical intermediate for certain antimicrobial drugs, also highlights the utility of related structures. google.com

Unique Structural Features and Reactivity Profiles in Scientific Investigations

The unique structural feature of this compound is the presence of two reactive functional groups: a secondary amine and a methyl ester. This bifunctionality dictates its reactivity profile. The secondary amine is nucleophilic and can react with various electrophiles. The methyl ester, on the other hand, is susceptible to nucleophilic attack, leading to hydrolysis or amidation.

The strategic manipulation of these functional groups allows for selective chemical transformations. For instance, the amine can be selectively acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This differential reactivity is crucial in multi-step syntheses where specific modifications are required at different stages. The compound can be synthesized through various methods, including the deprotection of methyl 3-(benzyl(methyl)amino)propanoate. chemicalbook.com

Chemical and Physical Properties

PropertyValue
CAS Number24549-12-0
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Boiling Point50 °C (at 11 Torr)
Density0.949±0.06 g/cm³ (Predicted)
InChIInChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3
InChIKeyNGNUXOCKVMKGQL-UHFFFAOYSA-N
SMILESCNCCC(=O)OC

Note: Some physical properties are predicted values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1589899 Methyl 3-(methylamino)propanoate CAS No. 24549-12-0

Properties

IUPAC Name

methyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUXOCKVMKGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497166
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24549-12-0
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(methylamino)propanoate
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Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of Methyl 3-(methylamino)propanoate. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the synthesis of the hydrochloride salt of the parent acid, 3-(methylamino)propanoic acid, specific NMR signals confirm the structure. The ¹H-NMR spectrum, recorded in D₂O, shows a triplet at 3.33 ppm corresponding to the two protons of the -N-CH₂- group, a triplet at 2.85 ppm for the -CH₂-COOH group protons, and a singlet at 2.76 ppm for the three protons of the -N-CH₃ group. chemicalbook.com The ¹³C-NMR spectrum further supports this structure with signals at 174.32 ppm for the carboxylic acid carbon (-COOH), 44.56 ppm for the carbon adjacent to the nitrogen (-NH-CH₂-), 33.08 ppm for the carbon adjacent to the carboxyl group (-CH₂-CH₂-), and 30.05 ppm for the methyl carbon attached to the nitrogen (-NH-CH₃). chemicalbook.com

For this compound itself, the expected NMR signals would be consistent with its ester structure.

Table 1: NMR Spectroscopic Data for 3-(methylamino)propanoic acid hydrochloride

NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹HD₂O3.33triplet-N-CH₂-
¹HD₂O2.85triplet-CH₂-COOH
¹HD₂O2.76singlet-N-CH₃
¹³CD₂O174.32--COOH
¹³CD₂O44.56--NH-CH₂-
¹³CD₂O33.08--CH₂-CH₂-
¹³CD₂O30.05--NH-CH₃

During chemical synthesis, unexpected side reactions can lead to conflicting or ambiguous spectroscopic data. A notable instance occurred during a synthesis route intended to produce this compound. The process involved the deprotection of methyl 3-(benzyl(methyl)amino)propanoate using palladium on carbon (Pd/C) in an ethanol (B145695) (EtOH) solvent. chemicalbook.com

Initial ¹H and ¹³C-NMR analysis after this step confirmed the successful removal of the benzyl (B1604629) protecting group. However, the spectra also revealed that transesterification had taken place to some extent, where the methyl ester group was partially exchanged with an ethyl group from the ethanol solvent. This resulted in a mixture of this compound and Ethyl 3-(methylamino)propanoate. chemicalbook.com To resolve this ambiguity and obtain a pure, single compound, the mixture was treated with 5 M hydrochloric acid (HCl) and refluxed. This step hydrolyzed both esters to the corresponding carboxylic acid, 3-(methylamino)propanoic acid, which was then isolated as a pure, hygroscopic white solid. chemicalbook.com Subsequent NMR analysis of this final product provided clear, unambiguous data confirming its structure, thereby resolving the initial conflict caused by the side reaction. chemicalbook.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry, it becomes a powerful tool for both the identification and quantification of chemical compounds.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for identifying and quantifying specific compounds in a mixture. nih.govnih.gov For this compound, this technique involves first separating the compound from a sample matrix using liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized.

In the first stage of mass analysis (MS1), the parent ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound (C₅H₁₁NO₂, molecular weight 117.15) would be selected. chemicalbook.com This parent ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a unique fragmentation pattern that is highly specific to the compound, ensuring reliable identification. nih.gov For quantification, stable isotope-labeled versions of the analyte are often used as internal standards to correct for matrix effects and ensure high accuracy. nih.gov

Table 2: Theoretical LC-MS/MS Parameters for this compound

ParameterDescriptionExpected Value/Method
Parent CompoundThis compoundC₅H₁₁NO₂
Molecular Weight-117.15 g/mol chemicalbook.com
Ionization ModeElectrospray Ionization (ESI)Positive Mode
Precursor Ion (MS1)Protonated molecule [M+H]⁺m/z 118.1
Quantification MethodMultiple Reaction Monitoring (MRM)Requires selection of specific precursor → product ion transitions

Ultra-High Performance Liquid Chromatography (UHPLC), also known as Ultra-Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (typically sub-2-μm) compared to conventional HPLC. researchgate.net This results in significantly higher resolution, greater sensitivity, and faster analysis times. measurlabs.comchromatographyonline.com

Chromatographic-densitometric methods, most commonly High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer, offer a simpler, alternative approach for quantification. In this technique, a sample of this compound would be spotted onto a TLC plate and developed in a suitable solvent system to achieve separation.

After separation, the plate is dried, and the analyte spot is visualized (if necessary, with a staining reagent). A densitometer then scans the spot, measuring the absorbance or fluorescence of the light reflected from the plate's surface. The intensity of this signal is proportional to the amount of the compound present in the spot, allowing for quantification by comparison to standards. While generally less sensitive and specific than LC-MS, this method can be a cost-effective tool for routine quality control and for quantifying major components when the complexity of the sample matrix is low.

X-ray Crystallography for Absolute Configuration Determination

For a chiral molecule, which is non-superimposable on its mirror image, determining its absolute configuration is crucial as enantiomers can exhibit significantly different biological activities. X-ray crystallography can distinguish between enantiomers through the phenomenon of anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal (typically a heavier atom), the scattering factor of that atom becomes a complex number. This phase shift, known as anomalous dispersion, allows for the differentiation between the two possible enantiomeric forms of the molecule, thereby establishing its true absolute stereochemistry.

While X-ray crystallography is a powerful tool, its application is contingent upon the ability to grow a single crystal of the compound of suitable size and quality. Despite its utility, a comprehensive search of the current scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data and an experimentally determined absolute configuration for this specific compound are not publicly available at this time.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would provide invaluable insights into its solid-state conformation. The table below illustrates the typical crystallographic parameters that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Description Hypothetical Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 10.5, b = 5.8, c = 12.1
α, β, γ (°) The angles of the unit cell. α = 90, β = 105.3, γ = 90
Volume (ų) The volume of the unit cell. 745.2
Z The number of molecules per unit cell. 4
Calculated Density (g/cm³) The theoretical density of the crystal. 1.045
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. 0.045

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal structure. A value near 0 for the correct enantiomer and near 1 for the inverted structure. | 0.02 (15) |

Table 2: Chemical Compounds Mentioned

Compound Name

Theoretical and Computational Studies on Methyl 3 Methylamino Propanoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For methyl 3-(methylamino)propanoate, these calculations would provide a deep understanding of its reactivity, stability, and intermolecular interactions.

Investigation of Electronic Properties (HOMO, LUMO, Energy Gap, Dipole Moment)

The electronic properties of a molecule are key to its chemical behavior. Density Functional Theory (DFT) is a common and effective method for these investigations. By solving the Schrödinger equation for the molecule, we can determine several key parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller energy gap indicates that the molecule is more easily polarizable and more reactive.

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set), might look like this:

PropertyHypothetical ValueUnit
HOMO Energy-8.5eV
LUMO Energy1.2eV
HOMO-LUMO Energy Gap9.7eV
Dipole Moment2.5Debye

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Molecular Orbital Density Analysis

A molecular orbital density analysis provides a visual representation of where the electrons are located within the molecule for specific orbitals. The HOMO density map for this compound would likely show a high electron density around the nitrogen atom of the amino group and the oxygen atoms of the ester group, as these are the most electron-rich regions. The LUMO density map would likely be concentrated around the carbonyl carbon and the adjacent atoms, indicating the most probable sites for nucleophilic attack.

Mechanistic Pathway Modeling

Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions. For the synthesis of this compound, for instance, via the esterification of 3-(methylamino)propanoic acid with methanol, computational methods could model the reaction pathway. This would involve calculating the energies of reactants, transition states, and products. By identifying the transition state with the lowest activation energy, the most probable reaction mechanism can be determined. This provides valuable insights into reaction kinetics and can help in optimizing reaction conditions.

Thermodynamic Modeling of Related Solvent Systems

The behavior of a compound in solution is critical for many of its applications. Thermodynamic modeling can predict the solubility and conformational preferences of this compound in various solvents. By using continuum solvent models or explicit solvent simulations (like Monte Carlo or Molecular Dynamics), it is possible to calculate thermodynamic properties such as the free energy of solvation. This information is crucial for understanding its behavior in different environments, from industrial processes to biological systems.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in this field.

For this compound, which is a derivative of the non-proteinogenic amino acid β-alanine, SAR studies could be employed to explore its potential biological activities. By systematically modifying the structure of this compound (e.g., changing the ester group, substituting the methyl group on the nitrogen) and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), a mathematical model can be built to correlate these descriptors with a specific biological activity.

For example, a hypothetical QSAR study on a series of N-substituted β-alanine esters might investigate their inhibitory activity against a particular enzyme. The resulting data could be presented in a table like the following:

CompoundSubstitution on NEster GroupLog(IC50)Electronic Descriptor (e.g., Charge on N)Steric Descriptor (e.g., Molar Refractivity)
1-CH3-OCH34.5-0.625.4
2-C2H5-OCH34.2-0.6230.1
3-CH3-OC2H54.6-0.630.1

Note: This table is a hypothetical representation of data from a QSAR study.

Such a model would allow for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. This computational screening is a cost-effective and time-efficient strategy in drug discovery and development.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Methyl 3-(methylamino)propanoate serves as a highly adaptable synthetic building block in organic chemistry. rsc.org Its structure incorporates both a nucleophilic secondary amine and an electrophilic ester group, allowing for a variety of chemical modifications. This dual reactivity enables chemists to introduce the N-methyl-β-alanine scaffold into larger molecules, a common motif in many biologically active compounds.

A notable synthetic route to produce this compound involves the hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate. chemicalbook.com In this process, a palladium on activated carbon catalyst is used under a hydrogen atmosphere to remove the benzyl (B1604629) protecting group from the amine. chemicalbook.com This method highlights the careful control required to prepare this versatile building block.

Utilization as a Reagent in Complex Synthetic Pathways

Beyond its role as a simple building block, this compound is also employed as a key reagent in intricate, multi-step synthetic sequences. A common synthetic pathway to generate this compound itself involves the hydrogenation of methyl 3-(benzyl(methyl)amino)propanoate using a palladium on carbon catalyst. chemicalbook.com This reaction is typically carried out in ethanol (B145695) at room temperature for an extended period, often around 48 hours, to ensure complete deprotection of the amine. chemicalbook.com

One of the challenges in this synthesis is the potential for transesterification, where the solvent (in this case, ethanol) can react with the methyl ester to form an ethyl ester by-product. chemicalbook.com Despite this, the crude product is often suitable for subsequent steps without extensive purification. chemicalbook.com For instance, the resulting mixture of methyl and ethyl esters can be directly hydrolyzed by refluxing with a strong acid like hydrochloric acid to yield N-methyl-β-alanine hydrochloride. chemicalbook.com This demonstrates the robustness of the compound in complex reaction sequences where multiple transformations are required.

Precursor in the Synthesis of Pharmacologically Active Compounds

The significance of this compound is particularly evident in its role as a precursor for the synthesis of compounds with important pharmacological activities. nih.gov Its structural motif is a key component in a variety of therapeutic agents.

This compound is a crucial intermediate in the synthesis of the antidepressant drug duloxetine (B1670986). psu.edu Duloxetine, a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), is used to treat major depressive disorder and other conditions. psu.eduresearchgate.net The synthesis of duloxetine often involves the preparation of a γ-amino alcohol intermediate, and pathways utilizing derivatives of this compound are well-established. psu.edu

While various synthetic routes to duloxetine exist, many rely on the core structure provided by precursors related to this compound. psu.eduresearchgate.net These syntheses often involve the asymmetric reduction of a corresponding β-amino ketone to establish the required stereochemistry of the final drug molecule. psu.edu

The N-methyl-β-alanine framework present in this compound is a key feature in the design and synthesis of various inhibitors and modulators of biological targets. For instance, it is a component in the synthesis of certain monoamine oxidase-A (MAO-A) inhibitors, which are being investigated for their potential as anticancer agents. mdpi.com

Furthermore, the structural motif is found in compounds designed to interact with other biological targets. For example, derivatives of 3-aminopropanoic acid are used in the development of various bioactive molecules. nih.gov The ability to modify both the amine and the ester functionalities of this compound allows for the creation of diverse libraries of compounds for screening against different biological targets.

Chiral Auxiliary Applications in Asymmetric Transformations

While this compound itself is not chiral, its derivatives can be employed in the realm of asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Although direct applications of this compound as a chiral auxiliary are not widely reported, its parent amino acid, N-methyl-β-alanine, can be resolved into its enantiomers. nih.gov These chiral forms can then be used to create chiral reagents or auxiliaries.

The principle of using chiral auxiliaries is to create a diastereomeric intermediate that allows for stereoselective bond formation. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of modern asymmetric synthesis. wikipedia.org

Development of Novel Chemical Reactions and Methodologies

The reactivity of this compound and similar compounds contributes to the development of new chemical reactions and synthetic methodologies. nih.gov The quest for more efficient and sustainable chemical processes often involves exploring the utility of readily available and versatile reagents like this compound. nih.govmdpi.com

Research into C-H functionalization, for example, aims to directly convert C-H bonds into more complex functionalities, and substrates containing amino and ester groups are often used to test and refine these new methods. rsc.org The development of novel catalytic systems and reaction conditions frequently utilizes well-understood building blocks to demonstrate the scope and limitations of the new methodology. nih.gov

Synthesis of Amino Acid Derivatives and Peptidomimetics

This compound serves as a valuable building block in the synthesis of modified amino acid derivatives and peptidomimetics, particularly for the introduction of N-methylated β-amino acid scaffolds. The presence of a secondary amine and an ester functionality allows for a variety of chemical transformations, making it a versatile precursor for creating analogues of naturally occurring peptides with enhanced properties.

The primary application of this compound in this context is as a precursor to N-methyl-β-alanine and its derivatives. N-methylation is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based drugs. This modification can increase metabolic stability by hindering enzymatic degradation, enhance cell permeability, and modulate the conformational properties of the peptide backbone, potentially leading to improved binding affinity and biological activity.

While direct, extensively documented examples of its use in complex multi-step syntheses of specific, named peptidomimetics are not widespread in readily available literature, its utility can be inferred from its chemical nature and the general principles of peptide and peptidomimetic chemistry. The secondary amine can be acylated to form peptide bonds or functionalized in other ways, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions or reduced to an alcohol.

One of the key transformations involving this compound is its potential for N-alkylation or N-acylation followed by further modifications. For instance, the nitrogen atom can be protected, the ester group can be selectively transformed, and then the protecting group can be removed to allow for peptide coupling. This approach would incorporate an N-methyl-β-alanine unit into a growing peptide chain.

The following table outlines the potential synthetic utility of this compound in generating amino acid derivatives and peptidomimetic building blocks, based on its chemical functionalities.

FunctionalityPotential ReactionResulting Structure/DerivativeApplication in Peptidomimetics
Secondary AmineAcylation with an activated amino acidDipeptide containing an N-methyl-β-alanine residueIntroduction of a modified amino acid to alter peptide conformation and stability.
Secondary AmineReductive aminationN-alkylated derivativeFurther diversification of the side chain to explore structure-activity relationships.
Methyl EsterHydrolysisN-methyl-β-alanineCarboxylic acid available for standard peptide coupling reactions (e.g., amide bond formation).
Methyl EsterReduction3-(methylamino)propan-1-olCreation of amino alcohol-containing peptidomimetics.
α- and β-CarbonsEnolate formation and alkylation (with suitable N-protection)Substituted N-methyl-β-alanine derivativesGeneration of β-amino acids with various side chains for incorporation into peptide analogues.

It is important to note that while the potential for these transformations is clear from a chemical standpoint, detailed research articles focusing specifically on this compound as the starting material for complex peptidomimetics are not prominently featured in the scientific literature. Researchers often have multiple synthetic routes to N-methylated β-amino acids and may opt for other precursors based on factors like cost, availability, and stereochemical control. However, for the straightforward introduction of the N-methyl-β-alanine backbone, this compound remains a viable and chemically intuitive starting material.

Biological and Biomedical Research Applications

Enzyme Interaction Studies

Investigation of Substrate and Inhibitor Roles

There is a lack of specific studies investigating Methyl 3-(methylamino)propanoate as a direct substrate or inhibitor of particular enzymes. However, its structure, a methyl ester of the non-proteinogenic amino acid N-methyl-β-alanine, suggests potential interactions with esterases and amidases, which could hydrolyze the ester bond. The resulting N-methyl-β-alanine could then potentially act as a mimic or competitive inhibitor of enzymes that process natural β-amino acids.

Influence on Metabolic Pathways and Enzyme Kinetics

Direct evidence of this compound's influence on specific metabolic pathways is scarce. However, we can infer potential interactions by examining the metabolism of propanoate and related compounds. Propanoate itself is metabolized to propionyl-CoA, which then enters the Krebs cycle via conversion to succinyl-CoA. It is conceivable that if this compound is hydrolyzed to N-methyl-β-alanine, it could potentially be further metabolized and influence pathways involving β-alanine. β-Alanine is a component of coenzyme A and is involved in the synthesis of carnosine and anserine. Alterations in the levels of N-methyl-β-alanine could theoretically impact these pathways. However, without specific research, this remains speculative.

Antimicrobial Activity Investigations

Research into the antimicrobial properties of this compound itself is limited. However, studies on derivatives of β-amino acids and other methyl esters provide promising indications of potential antimicrobial efficacy.

Efficacy Against Bacterial and Fungal Strains

Studies on derivatives of N-aryl-β-alanine have demonstrated notable antimicrobial activity. For instance, certain hydrazone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. While not directly implicating this compound, these findings suggest that the β-amino acid scaffold is a viable starting point for the development of novel antimicrobial agents.

A study on fatty acid methyl esters also revealed significant antimicrobial activity against oral microorganisms, although this compound was not among the tested compounds. nih.gov This highlights the general potential of methyl esters in antimicrobial research.

Below is a table summarizing the antimicrobial activity of selected N-aryl-β-alanine derivatives, which are structurally related to this compound.

Derivative TypeTarget OrganismActivity
Hydrazone derivatives of N-aryl-β-alanineGram-positive bacteriaModerate to good
Gram-negative bacteriaModerate
Fungal strainsModerate

This table is illustrative and based on general findings for derivatives, not for this compound itself.

Potential for Addressing Resistant Pathogens

The emergence of multidrug-resistant (MDR) pathogens is a critical global health issue. Research into novel antimicrobial agents is paramount, and derivatives of β-amino acids are being explored in this context. Some studies on N-aryl-β-alanine derivatives have shown activity against resistant bacterial strains, suggesting that this class of compounds could offer a scaffold for developing drugs that circumvent existing resistance mechanisms. The specific potential of this compound in this area remains to be investigated.

Cytotoxic Effects and Anticancer Research

The cytotoxic potential of this compound has not been directly reported in the available literature. However, research on structurally related N-aryl-β-alanine derivatives has shown promising results in the field of anticancer research.

A study evaluating a series of N-aryl-β-alanine derivatives demonstrated that certain compounds exhibited convincing anticancer effects against triple-negative breast cancer cells in vitro. nih.gov Specifically, derivatives containing a bis(N'-(4-bromobenzylidene) fragment were found to be exclusively cytotoxic to cancer cells. nih.gov These findings underscore the potential of the β-amino acid backbone as a framework for designing new anticancer agents.

The following table summarizes the cytotoxic effects of selected N-aryl-β-alanine derivatives against a cancer cell line.

DerivativeCell LineEffect
bis(N'-(4-bromobenzylidene) derivativeTriple-negative breast cancerExclusive cytotoxicity

This table is based on findings for derivatives and does not represent data for this compound.

Induction of Apoptosis via Caspase Pathways

While direct studies on this compound are not prominent in existing literature, research on sodium propionate (B1217596) (SP), a salt of propanoic acid, demonstrates clear pro-apoptotic effects in cancer cells. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and is often mediated by a family of proteases called caspases.

Propionate has been shown to induce apoptosis in lung cancer cell lines. nih.gov This process is fundamental to its anti-cancer properties. The induction of apoptosis is often linked to the activation of specific caspase cascades. Generally, apoptotic pathways culminate in the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a host of cellular substrates to orchestrate cell death. While the precise caspase activation cascade initiated by propionate is not fully detailed in the provided search results, its ability to induce apoptosis strongly suggests the involvement of these critical enzymatic pathways. Studies on other molecules show that the induction of apoptosis often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9, which in turn activates caspase-3. nih.gov

Efficacy against Cancer Cell Lines

The anti-cancer efficacy of propionate has been documented in several studies, particularly against non-small cell lung cancer (NSCLC). Research demonstrates that sodium propionate (SP) can suppress the growth of lung cancer cell lines and induce cell cycle arrest, particularly at the G2/M phase. nih.gov

A key mechanism underlying propionate's anti-cancer effect is its ability to reverse the epithelial-to-mesenchymal transition (EMT). embopress.org EMT is a cellular program associated with cancer metastasis and increased resistance to chemotherapy. embopress.orgdntb.gov.ua In NSCLC cell lines, treatment with propionate was found to reinforce the epithelial phenotype, which is characterized by stronger cell-to-cell adhesion, while diminishing the aggressive and chemo-resistant mesenchymal characteristics. embopress.orgnih.gov This shift makes cancer cells less migratory and potentially more susceptible to conventional therapies like cisplatin. embopress.org The effects of propionate have been observed in several lung cancer cell lines, including H1299, H1703, and A549. nih.govembopress.org

Cell LineCancer TypeObserved Effects of Propionate TreatmentReference
H1299Non-Small Cell Lung CancerInduction of apoptosis and cell cycle arrest (G2/M phase), suppression of cell growth. nih.gov
H1703Non-Small Cell Lung CancerInduction of apoptosis and cell cycle arrest. nih.gov
A549Non-Small Cell Lung CancerReinforcement of epithelial features, inhibition of EMT, sensitization to cisplatin. embopress.org

Modulatory Roles in Biochemical Pathways

Propionate and other short-chain fatty acids (SCFAs) are significant modulators of biochemical pathways, primarily through their influence on chromatin structure and gene expression. news-medical.net These molecules can act as substrates for or inhibitors of enzymes that modify histones, the proteins around which DNA is wound.

The primary mechanism is through chromatin remodeling. biorxiv.org Propionate can increase the levels of intracellular propionyl-CoA, which serves as a donor for histone propionylation. news-medical.net Furthermore, propionate can inhibit histone deacetylases (HDACs), leading to hyperacetylation of histones. researchgate.net Specifically, propionate has been shown to cause hyperacetylation of H3K27 through the activity of the p300 enzyme. embopress.orgnih.gov These histone modifications, including propionylation and acetylation, alter the electrostatic charge of chromatin, leading to a more open and accessible structure. news-medical.netnih.gov This increased chromatin accessibility allows transcription factors to bind more easily to DNA, thereby modulating the expression of a wide range of genes involved in processes like cell growth, differentiation, and ion transport. news-medical.netnih.gov

Applications in Neurodegenerative Disease Research (e.g., Alzheimer's Disease Imaging)

There is no evidence from the search results to suggest that this compound itself is used for neurodegenerative disease imaging. However, other propionate derivatives have been developed for this purpose. Notably, N-[11C]methylpiperidin-4-yl propionate ([11C]PMP) is a radiolabeled compound used in Positron Emission Tomography (PET) studies. imrpress.com This tracer is not used to image the amyloid plaques characteristic of Alzheimer's disease, but rather to quantify the activity of the enzyme acetylcholinesterase (AChE) in the brain. imrpress.com Since a decline in cholinergic function is a hallmark of Alzheimer's disease, imaging AChE activity with tracers like [11C]PMP provides valuable insights into the progression of the disease and the efficacy of cholinergic therapies.

This application is distinct from the more common Alzheimer's imaging agents, such as Pittsburgh Compound-B ([11C]PiB), Florbetapir, and Flutemetamol, which are designed to bind to and visualize amyloid-beta plaques in the brain. mdpi.comopenmedscience.commdpi.com

Biochemical Pathway Analysis

The metabolism of propanoate is a well-characterized biochemical pathway that is crucial in various organisms. In mammals, propionate is primarily generated by the fermentation of dietary fiber by the gut microbiota. creative-proteomics.com Once it enters a cell, it is converted into its active form, propionyl-CoA . creative-proteomics.comnih.gov

The central metabolic fate of propionyl-CoA involves its integration into the Citric Acid Cycle (TCA cycle). Because it has three carbons, it cannot enter the cycle directly. Instead, it undergoes a series of reactions:

Carboxylation : Propionyl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. nih.govwikipedia.org

Isomerization : D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. nih.govwikipedia.org

Rearrangement : The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA . nih.govwikipedia.org

Succinyl-CoA is an intermediate of the TCA cycle, and this pathway therefore represents an important anaplerotic route, meaning it replenishes the intermediates of the cycle.

Beyond this primary pathway, other metabolic fates for propionyl-CoA exist. One such anabolic pathway involves the condensation of two propionyl-CoA molecules to form a six-carbon compound, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA), a process that has been observed in multiple tissues in mammals. nih.gov

Pathway StepSubstrateKey EnzymeProductSignificanceReference
ActivationPropanoatePropionyl-CoA SynthetasePropionyl-CoAPrepares propanoate for metabolism. creative-proteomics.comnih.gov
CarboxylationPropionyl-CoAPropionyl-CoA CarboxylaseD-Methylmalonyl-CoAFirst step toward TCA cycle entry. nih.govwikipedia.org
IsomerizationD-Methylmalonyl-CoAMethylmalonyl-CoA EpimeraseL-Methylmalonyl-CoAStereochemical conversion for the next step. nih.govwikipedia.org
RearrangementL-Methylmalonyl-CoAMethylmalonyl-CoA Mutase (Vitamin B12 dependent)Succinyl-CoAForms a TCA cycle intermediate (anaplerosis). nih.govwikipedia.org
Anabolic CondensationPropionyl-CoA (2 units)(Not fully elucidated)trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA)Alternative non-oxidative fate of propionate. nih.gov

Industrial Relevance and Scalability in Production

Optimization of Industrial Processes for High-Yield Production

Achieving high yields is a primary objective in the industrial synthesis of Methyl 3-(methylamino)propanoate. Optimization strategies focus on reaction conditions, catalyst selection, and purification methods to maximize product output while minimizing costs and waste.

One documented laboratory-scale synthesis involves the catalytic deprotection of a precursor, methyl 3-(benzyl(methyl)amino)propanoate. chemicalbook.com In this process, the precursor is dissolved in ethanol (B145695) and treated with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst. chemicalbook.com While this method effectively removes the benzyl (B1604629) protecting group, it has been noted that transesterification can occur to some extent when using ethanol as a solvent, resulting in a mixture of methyl and ethyl esters. chemicalbook.com The crude product from this reaction is often used directly in subsequent steps, such as hydrolysis to the corresponding carboxylic acid, which achieved a 72% yield. chemicalbook.com For industrial applications, optimizing this process would involve exploring alternative solvents to prevent transesterification, refining catalyst loading, and optimizing reaction time and temperature to ensure complete conversion and minimize side products.

Another relevant industrial approach for analogous compounds, such as methyl 3-methoxypropionate, involves the Michael addition of an alcohol (methanol) to an acrylate (B77674) ester (methyl acrylate) using a strong base catalyst like an alkali metal alkoxide. google.com This method is noted for its potential for high yields and simplified process control. google.com Adapting such a strategy for this compound would involve the addition of methylamine (B109427) to methyl acrylate. The optimization of this process would focus on controlling the exothermic reaction, managing potential polymerization of the acrylate, and efficiently separating the product from the reaction mixture.

Metamodels derived from computer simulations, such as those using the Aspen Plus process simulator, represent a modern approach to optimizing the production of related compounds like methylamines. researchgate.net This methodology allows for the exploration of various process conditions to identify optimal settings for maximizing the yield of the desired product without the need for extensive and costly physical experiments. researchgate.net

Table 1: Example Synthesis and Optimization Parameters

Parameter Laboratory Synthesis (Debenzylation) chemicalbook.com Industrial Consideration (Analogous Michael Addition) google.com
Precursors Methyl 3-(benzyl(methyl)amino)propanoate, Hydrogen Methyl acrylate, Methylamine
Catalyst 10% Palladium on Carbon (Pd/C) Alkali Metal Alkoxide
Solvent Ethanol Methanol (reactant and solvent)
Key Challenge Potential for transesterification Control of exothermic reaction, prevention of polymerization
Reported Yield 72% (for subsequent hydrolyzed product) Described as high-yield process

| Optimization Focus | Solvent selection, catalyst efficiency | Temperature control, catalyst concentration, purification |

Continuous Flow Reactor Implementation for Process Control

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in process control, safety, and scalability over traditional batch methods. nih.gov The implementation of continuous flow reactors for the production of this compound would provide precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

A continuous flow system is typically composed of pumps that deliver reactant solutions through reactor coils or microfluidic chips. mit.edu The small volume of the reactor enhances heat and mass transfer, allowing for better management of exothermic reactions and improving reaction kinetics. nih.govmit.edu This level of control can lead to higher yields, improved product purity, and a safer operating environment. nih.gov

For the synthesis of this compound, a flow process could be designed where streams of methyl acrylate and methylamine are mixed and then passed through a heated or cooled reactor coil. The residence time within the reactor would be carefully controlled to maximize conversion while minimizing the formation of byproducts. In-line purification modules, such as liquid-liquid extractors or packed-bed reactors for scavenging unreacted materials, can be integrated into the flow path to streamline the process. nih.govdoi.org

The assembly of such systems can be achieved using readily available components, making it a flexible and cost-effective option for both laboratory-scale development and industrial production. nih.gov Challenges in flow chemistry, such as the potential for clogging due to solid precipitation, can be addressed through careful system design and solvent selection. nih.gov

Table 2: Components of a Modular Continuous Flow System

Component Function Reference
Pumps (Syringe, HPLC) Drive fluid containing reactants through the system at a precise flow rate. mit.edu
Reactor Coils (e.g., PFA tubing) Provide the environment where the chemical reaction takes place; volume and length determine residence time. mit.edu
Back-Pressure Regulator Maintains pressure within the system, allowing for heating of solvents above their boiling points. nih.gov
Static Mixers Ensure efficient mixing of reactant streams before they enter the reactor. nih.gov

| In-line Separators/Purifiers | Enable continuous extraction, quenching, or purification of the product stream. | nih.govdoi.org |

Pilot Plant Studies of Related Compounds for Large-Scale Applications

Scaling up a chemical process from the laboratory to a pilot plant and ultimately to large-scale industrial production requires careful consideration of factors beyond simple reaction yield. For intermediates like amino acid esters, processes must be robust, cost-effective, and avoid complex or expensive purification techniques.

Patents for related compounds, such as 3-N-methylamino-1-(2-thienyl)-1-propanol, emphasize the need for industrial processes that are simple, low-cost, and high-yield. google.com A key challenge identified in moving from lab-scale to industrial production is the reliance on methods like column chromatography for purification, which is generally not feasible for large quantities. google.com Therefore, pilot plant studies focus on developing processes that yield a product of sufficient purity without requiring such intensive purification, or that can be easily purified through crystallization or distillation.

Furthermore, the choice of reagents is critical. Processes that rely on expensive or hazardous reducing agents are less suitable for industrial application. google.com Pilot plant studies are essential for validating alternative, more economical synthetic routes and for identifying and resolving potential issues that may not be apparent at the laboratory scale, such as heat transfer limitations in large reactors, efficient mixing, and materials handling. Companies specializing in pharmaceutical development and manufacturing often have dedicated cGMP (current Good Manufacturing Practice) pilot plant facilities to conduct these studies for both active pharmaceutical ingredients (APIs) and their intermediates.

Advanced Strategies in Drug Development and Manufacturing

Amino acid derivatives, including structures related to this compound, are valuable intermediates in the pharmaceutical industry. For instance, 3-N-methylamino-1-(2-thienyl)-1-propanol serves as a key intermediate for antidepressants, highlighting the role of such compounds in the synthesis of APIs. google.com

Advanced strategies in drug development and manufacturing focus on creating efficient, reliable, and compliant supply chains for these critical intermediates. This involves:

Route Scouting: Identifying and developing novel, efficient, and non-infringing synthetic pathways.

Process Development: Optimizing reaction conditions to maximize yield and purity while ensuring the process is scalable and environmentally sustainable.

Integrated Manufacturing: Companies often integrate the development and manufacturing of complex APIs and their intermediates to ensure quality and control over the supply chain.

The development of generic drugs, for example, relies heavily on the ability to produce key intermediates cost-effectively. Pharmaceutical companies with expertise in both chemical and formulation development can leverage this integrated approach to bring affordable treatments to market.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(methylamino)propanoate and its derivatives in academic research?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting methyl 3-bromopropanoate with methylamine under basic conditions (e.g., potassium carbonate in polar solvents like DMF) to replace the bromine with a methylamino group .
  • Multi-step synthesis : Starting from substituted phenyl compounds, intermediates are functionalized via sequential alkylation, amination, and esterification steps .
Reaction Type Reagents/Conditions Key Intermediate
Nucleophilic SubstitutionMethylamine, K₂CO₃, DMF, 60–80°CMethyl 3-bromopropanoate
CondensationCarbodiimide coupling agents, THFActivated ester intermediates

Methodological Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the methyl ester (δ ~3.6 ppm for OCH₃) and methylamino group (δ ~2.2–2.8 ppm for N–CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁NO₂ at 130.0868 Da) .
  • Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) validate functional groups .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize by-products during the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of methylamine, improving substitution efficiency .
  • Temperature Control : Maintaining 60–80°C prevents thermal degradation of intermediates while accelerating reaction kinetics .
  • Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves amine solubility in non-polar media .

Case Study : A 20% yield increase was achieved by switching from ethanol to DMF as the solvent, reducing side reactions like ester hydrolysis .

Q. How does the electronic environment of the methylamino group influence reactivity in nucleophilic acyl substitution?

The methylamino group’s electron-donating nature increases nucleophilicity, favoring attack on electrophilic carbonyl carbons. However, steric hindrance from the methyl group can reduce reactivity in bulky substrates. Computational studies (e.g., DFT calculations) model these effects by analyzing charge distribution and transition states .

Example : In this compound derivatives, para-substituted electron-withdrawing groups on aromatic rings reduce nucleophilic efficiency by 30–40% compared to electron-donating substituents .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms .
  • Purity Issues : Impurities from incomplete synthesis (e.g., residual solvents) can skew bioactivity results .

Resolution Strategies :

  • Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Validate compound purity via orthogonal analytical methods (HPLC coupled with UV/HRMS) .

Q. What role does this compound play in enzyme inhibition studies?

The compound’s structure mimics natural amino acid derivatives, enabling competitive inhibition of enzymes like transaminases or decarboxylases. For example:

  • Mechanistic Insight : this compound binds to the active site of γ-aminobutyric acid (GABA) transaminase, disrupting substrate turnover (Ki = 12.5 µM) .
  • Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition patterns when tested against bacterial alanine racemase .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Derivative Reaction Type Yield Reference
Methyl 3-((4-chloro-3-methoxyphenyl)amino)propanoateNucleophilic substitution78%
Methyl 3-(methyl(3-methylbutan-2-yl)amino)propanoateAlkylation65%

Q. Table 2: Biological Activity Data

Assay Activity Concentration Reference
Antimicrobial (E. coli)MIC = 32 µg/mL24 h incubation
Enzyme InhibitionIC₅₀ = 15 µM (GABA-T)pH 7.4, 37°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.